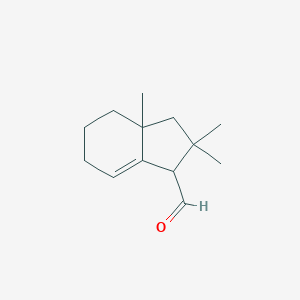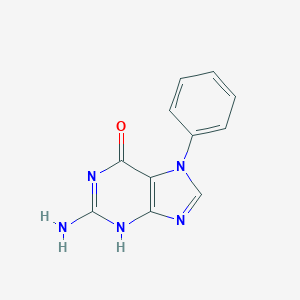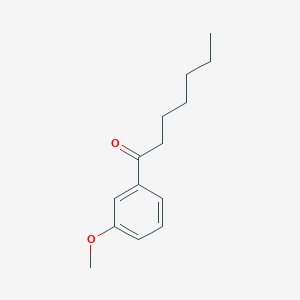![molecular formula C18H22O5 B025237 Bis[2-(4-methoxyphenoxy)ethyl] Ether CAS No. 104104-12-3](/img/structure/B25237.png)
Bis[2-(4-methoxyphenoxy)ethyl] Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- Synthesis of Bis(imino)pyridine Iron Complexes : Bis(imino)pyridine iron complexes with ether backbone substituents, including the methoxy derivative, have been studied. The methoxy derivative was found to be inactive for ethylene polymerization, but other bulky phenoxide or thioether derivatives showed high activities (Smit et al., 2004).
Molecular Structure Analysis
- Hydrogen-Bonded Assemblages in Derivatives : Studies on derivatives of 2,6-bis(hydroxymethyl)phenol with various para substituents, including a methoxy group, revealed hydrogen-bonding networks and possible weak inter-sheet pi-pi interactions (Masci & Thuéry, 2002).
Chemical Reactions and Properties
- Oxidation of Aromatic Alcohols : Bis(methoxypropyl) ether-promoted oxidation of aromatic alcohols into aromatic carboxylic acids and ketones using atmospheric dioxygen was demonstrated to be eco-friendly and efficient (Liu et al., 2018).
- Thermal Rearrangement of Ethyl 4-Methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate : This compound undergoes skeletal rearrangement at high temperatures, forming various products from a common intermediate (Bradbury et al., 1981).
Physical Properties Analysis
- Inert Ethereal Organic Solvent : Bis(2-methoxyethyl) ether is characterized as an inert ethereal organic solvent, primarily used as a solvent in organometallic synthesis (Gad, 2014).
Chemical Properties Analysis
- Genetic Effects : Studies have shown that related compounds like 2-methoxyethanol and bis(2-methoxyethyl)ether can have genetic effects, particularly influencing male reproductive cells at higher concentrations (Mcgregor et al., 1983).
- Oxidation Products and Crystal Structure : The oxidation of certain phenolic compounds in alcoholic solvents leads to benzylic ethers with interesting crystal structures and potential as intermediates for other syntheses (Jurd & Wong, 1981).
Scientific Research Applications
-
Atmospheric Chemical Reaction Mechanism and Kinetics
- Field : Environmental Science
- Application : This study investigates the atmospheric chemical reaction mechanism and kinetics of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a brominated flame retardant .
- Methods : The study used combined quantum chemical calculations and kinetics modeling to investigate the reaction of BTBPE with the OH radical .
- Results : The study found that BTBPE has an atmospheric lifetime of 11.8 days, indicating that it persists in the atmosphere .
-
Synthesis of 2-oxoquinoline Derivatives
- Field : Medicinal Chemistry
- Application : This research involves the synthesis of 2-oxoquinoline derivatives as dual pim and mTORC protein kinase inhibitors .
- Methods : A series of VBT analogs were designed, synthesized, and evaluated .
- Results : The compounds were found to decrease the growth of multiple cancer types, including pancreas, prostate, breast, lung, and leukemia .
- Synthesis of Diverse Dihydroisoquinolino and 2-Aryl Quinazolinones
- Field : Organic Chemistry
- Application : This research involves the synthesis of diverse dihydroisoquinolino and 2-aryl quinazolinones .
- Methods : The combination of bis(2-methoxyethyl)ether and molecular oxygen was identified as a highly efficient system for this oxidative dehydrogenative coupling sequential transformation without an external initiator, catalyst, and additive .
- Results : The applicability and practicability were demonstrated by a scope of twenty-nine examples and a gram-scale reaction .
properties
IUPAC Name |
1-methoxy-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-19-15-3-7-17(8-4-15)22-13-11-21-12-14-23-18-9-5-16(20-2)6-10-18/h3-10H,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXHXSKQHBJNPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347991 |
Source


|
| Record name | Bis[2-(4-methoxyphenoxy)ethyl] Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[2-(4-methoxyphenoxy)ethyl] Ether | |
CAS RN |
104104-12-3 |
Source


|
| Record name | Bis[2-(4-methoxyphenoxy)ethyl] Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

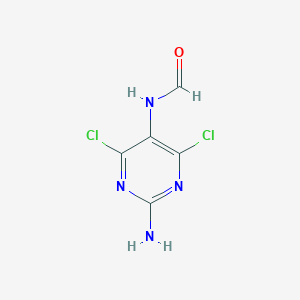
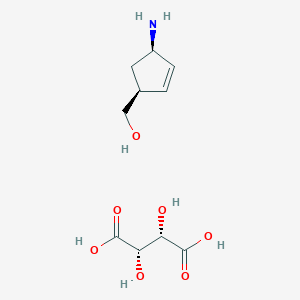
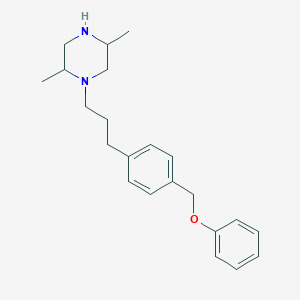
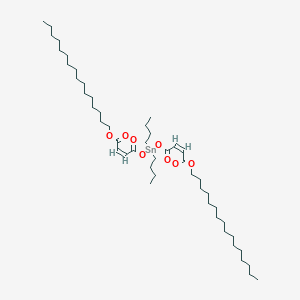
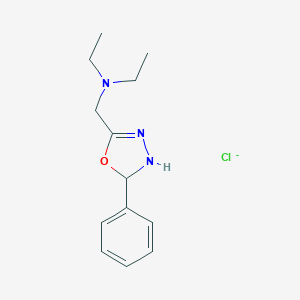
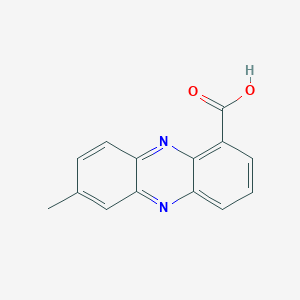
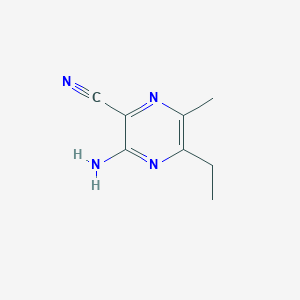
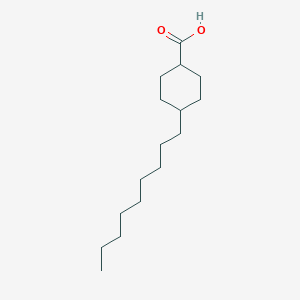
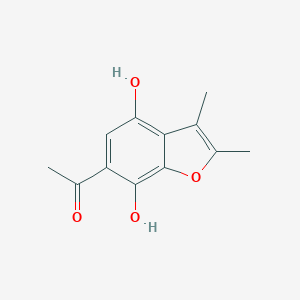
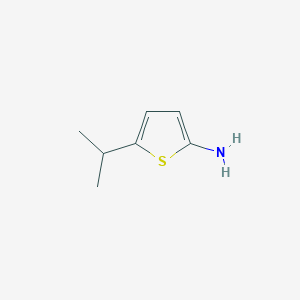
![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)
